molecular formula C12H9NO B1360287 2-Methylnaphth[2,3-d]oxazole CAS No. 20686-66-2

2-Methylnaphth[2,3-d]oxazole

Cat. No.: B1360287
CAS No.: 20686-66-2
M. Wt: 183.21 g/mol
InChI Key: WMIHEWJRNFUVNR-UHFFFAOYSA-N
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Description

2-Methylnaphth[2,3-d]oxazole is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, featuring an oxazole ring fused to the naphthalene structure.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methylnaphth[2,3-d]oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form inclusion complexes with cyclodextrins, which can influence its fluorescence properties . The compound exhibits dual emissions in aqueous solutions, indicating its interaction with water molecules and the formation of intramolecular charge transfer states . These interactions suggest that this compound can be used as a probe in studying enzyme activities and protein interactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form inclusion complexes with cyclodextrins can modulate its cellular effects by affecting its localization and interaction with cellular components . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorescence properties are influenced by its interactions with cyclodextrins, which can form inclusion complexes with the compound . These interactions can obstruct the generation of excited states responsible for fluorescence, indicating that this compound can act as an inhibitor or activator of specific enzymes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound exhibits different fluorescence properties in various solvents and pH conditions, suggesting that its stability and degradation can be influenced by the surrounding environment . Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum effects . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with cyclodextrins can affect its metabolic pathways by altering its solubility and stability . These interactions can lead to changes in the levels of metabolites and the overall metabolic flux, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form inclusion complexes with cyclodextrins can affect its localization and accumulation within specific cellular compartments . These interactions can modulate the compound’s transport and distribution, ultimately impacting its cellular effects.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interactions with cyclodextrins can direct it to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylnaphth[2,3-d]oxazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-azidonaphthalene with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent concentration .

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphth[2,3-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylnaphth[2,3-d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylnaphth[2,3-d]oxazole is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-methylbenzo[f][1,3]benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIHEWJRNFUVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174744
Record name 2-Methylnaphth(2,3-d)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20686-66-2
Record name 2-Methylnaphth[2,3-d]oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20686-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylnaphth(2,3-d)oxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020686662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnaphth(2,3-d)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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